![molecular formula C18H18ClMnN2O4- B12826141 Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride
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Overview
Description
The compound Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride is a manganese(II) complex featuring a polydentate Schiff base ligand. The ligand comprises two methoxy-substituted phenol rings bridged by an ethylenediamine-derived backbone with imine linkages, forming a rigid, planar coordination environment. The chloride ion acts as a counterion, balancing the charge of the Mn²⁺ center . Such complexes are of interest in catalysis and bioinorganic chemistry due to their structural similarity to metalloenzyme active sites, such as those in photosystem II (PSII) .
Preparation Methods
The synthesis of ethylbisiminomethylguaiacol manganese chloride involves the preparation of the ligand followed by complexation with manganese ions . The ligand, bis(salicylaldehyde)ethylenediamine, is synthesized by reacting ethylenediamine with salicylaldehyde in absolute ethanol . The resulting ligand is then complexed with manganese ions to form ethylbisiminomethylguaiacol manganese chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Ethylbisiminomethylguaiacol manganese chloride undergoes several types of chemical reactions, primarily involving oxidation and reduction processes . The compound catalyzes the dismutation of superoxide radicals and the decomposition of hydrogen peroxide into water and oxygen . Common reagents used in these reactions include superoxide anions and hydrogen peroxide . The major products formed from these reactions are water and oxygen, which are harmless and beneficial to biological systems .
Scientific Research Applications
Ethylbisiminomethylguaiacol manganese chloride has a wide range of scientific research applications due to its potent antioxidant properties . In chemistry, it is used as a model compound to study the mechanisms of antioxidant enzymes . In biology and medicine, it has shown promise in reducing oxidative stress and mitigating damage in various disease models, including diabetes and neurodegenerative disorders . The compound is also utilized in the cosmetic industry for its ability to protect the skin from oxidative damage and improve overall skin health .
Mechanism of Action
The mechanism of action of ethylbisiminomethylguaiacol manganese chloride involves mimicking the activity of superoxide dismutase and catalase . The manganese ion at the core of the molecule acts as an electron acceptor and donor, facilitating the dismutation of superoxide radicals and the decomposition of hydrogen peroxide . This dual activity allows the compound to effectively neutralize reactive oxygen species and reduce oxidative stress in biological systems .
Comparison with Similar Compounds
Structural and Ligand Variations
The compound’s ligand architecture distinguishes it from other manganese complexes:
- Manganese-Schiff Base Complexes with S/O Donors: describes Mn(II) complexes with a thioamide-carbamothioyl ligand (N-(3-acetylphenylcarbamothioyl)-2-chloroacetamide), where coordination occurs via sulfur and oxygen atoms. In contrast, the target compound uses exclusively oxygen and nitrogen donors (phenolate O, methoxy O, and imine N), creating a distinct electronic environment for Mn²⁺ .
- Chloride-Ligated Mn Model Compounds: highlights Mn⁴⁃O clusters with terminal/bridging chloride ligands, such as [MnIV₃O₄Cl] and [MnIV₂O₂Cl]. These compounds, unlike the target Mn(II) complex, feature higher oxidation states (Mn⁴⁺) and μ-oxo bridges, which are critical for mimicking the oxygen-evolving complex (OEC) in PSII. The target compound’s chloride is a non-coordinating counterion, whereas in Mn⁴⁺-Cl models, chloride directly ligates Mn, altering XAS spectral features .
Spectroscopic and Redox Behavior
- XAS Comparisons : X-ray absorption spectroscopy (XAS) of the PSII Mn₄CaO₅ cluster reveals Mn-Mn distances (~2.7–3.3 Å) and Mn-O/N ligation, closely resembling synthetic distorted cubane Mn compounds (e.g., [MnIV₃O₄] cores). The target compound’s Mn²⁺ center, however, lacks the μ-oxo bridges and mixed-valent states seen in PSII models, resulting in distinct edge energies and EXAFS oscillations .
- Redox Activity: notes that Mn(II/III/IV) oxides exhibit reversible redox transitions, enabling applications in catalysis and environmental remediation. The target compound’s Mn²⁺ center is less redox-active under ambient conditions compared to Mn³⁺/⁴⁺ oxides but may participate in electron-transfer reactions under oxidative stimuli .
Thermal Stability
- Thermogravimetric Analysis (TGA) : Manganese coordination polymers, such as [EMIM][Mn(OAc)₃], decompose in two stages: initial solvent loss (~260°C) followed by ligand breakdown (~300–320°C) . The target compound’s aromatic Schiff base ligand likely enhances thermal stability compared to aliphatic ligands, though direct TGA data are unavailable.
Data Tables
Table 1: Structural and Functional Comparison of Manganese Complexes
Table 2: Thermal Decomposition Data
Compound | Decomposition Temp (°C) | Mass Loss (%) | Reference |
---|---|---|---|
[EMIM][Mn(OAc)₃] | 260 (1st stage) | ~5% | |
300–320 (2nd stage) | 65–69% | ||
MnCl₂·4H₂O | 320 | 55% |
Biological Activity
Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride, often referred to as ethylbisiminomethylguaiacol manganese chloride, is a complex organic-inorganic hybrid compound. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and its role in various biochemical pathways.
Property | Value |
---|---|
Molecular Formula | C18H18ClMnN2O4 |
Molecular Weight | 416.7 g/mol |
IUPAC Name | This compound |
InChI Key | ZCNKLAVGNJEDNF-UHFFFAOYSA-K |
Antioxidant Properties
Research indicates that this manganese complex exhibits significant antioxidant activity. It mimics the enzymatic functions of superoxide dismutase (SOD) and catalase, which are crucial in neutralizing reactive oxygen species (ROS) and reducing oxidative stress within biological systems . The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.
The mechanism of action involves the following pathways:
- Superoxide Dismutation : The compound facilitates the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby mitigating oxidative damage.
- Catalytic Activity : It enhances the breakdown of hydrogen peroxide into water and oxygen, further preventing oxidative stress.
Case Studies
- Zebrafish Model : A study involving zebrafish demonstrated that exposure to manganese chloride resulted in altered behavioral patterns and neurochemical changes. Specifically, adult zebrafish exposed to varying concentrations of MnCl₂ showed decreased exploratory behavior and impaired memory functions, correlated with increased levels of dopamine and apoptotic markers in the nervous system . This highlights both the neurotoxic potential and the complex interactions of manganese compounds in biological systems.
- Cellular Studies : In vitro studies have shown that manganese complexes can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a potential therapeutic application for neurodegenerative diseases where oxidative stress is a contributing factor .
Comparative Analysis
When compared to other antioxidant compounds such as natural SOD mimetics, ethylbisiminomethylguaiacol manganese chloride shows enhanced efficacy in specific cellular contexts due to its dual action as both an antioxidant and a metal ion source .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this manganese-Schiff base complex?
Methodology: The ligand (Schiff base) is typically synthesized via condensation of 3-methoxy-2-hydroxybenzaldehyde with a diamine (e.g., ethylenediamine) under reflux in ethanol, followed by complexation with MnCl₂·4H₂O. Critical steps include:
- Ligand synthesis : Use anhydrous conditions to avoid hydrolysis of the imine bond.
- Metal coordination : Add MnCl₂·4H₂O in a 1:1 molar ratio to the ligand in methanol, reflux for 4–6 hours under nitrogen to prevent Mn²⁺ oxidation.
- Purification : Recrystallize from DMF/ethanol mixtures. Confirmation via elemental analysis (C, H, N, Mn) and FT-IR (shift in ν(C=N) from ~1650 cm⁻¹ to ~1600 cm⁻¹ upon coordination) .
Q. How is the structural integrity of the complex validated in solution vs. solid state?
Methodology:
- Solid-state : Single-crystal X-ray diffraction (SCXRD) confirms octahedral geometry around Mn²⁺, with bond lengths (Mn–N: ~2.2 Å; Mn–O: ~2.0 Å).
- Solution-state : UV-Vis spectroscopy (d-d transitions at ~500–600 nm) and cyclic voltammetry (quasi-reversible Mn²⁺/Mn³⁺ redox couple at +0.8–1.2 V vs. Ag/AgCl) .
Q. What factors influence the stability of this complex under experimental conditions?
Methodology:
- pH : Stability decreases below pH 5 due to protonation of the phenolate oxygen.
- Solvent : Degrades in polar aprotic solvents (e.g., DMSO) via ligand dissociation.
- Light/oxygen : Store under inert atmosphere (Ar/N₂) and avoid UV exposure to prevent ligand oxidation or Mn²⁺ → Mn³⁺ conversion .
Advanced Research Questions
Q. How does the electronic structure of the ligand affect the catalytic activity of Mn²⁺ in oxidation reactions?
Methodology:
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox activity.
- Experimental validation : Compare catalytic efficiency in epoxidation reactions (e.g., using H₂O₂ as oxidant). Electron-donating methoxy groups lower the Mn²⁺/Mn³⁺ redox potential, enhancing catalytic turnover .
Q. How to resolve contradictions in reported magnetic moments for this complex?
Methodology:
- SQUID magnetometry : Measure μeff (expected ~5.9 BM for high-spin Mn²⁺). Discrepancies may arise from:
- Hydration state (e.g., MnCl₂·2H₂O vs. anhydrous MnCl₂).
- Ligand field strength (distorted vs. ideal octahedral geometry).
Q. What strategies optimize ligand-to-metal charge transfer (LMCT) for photocatalytic applications?
Methodology:
- Modify ligand substituents : Replace methoxy groups with stronger electron-withdrawing groups (e.g., nitro) to shift LMCT bands.
- Solvent effects : Use CH₃CN or THF to stabilize charge-separated states.
- Transient absorption spectroscopy : Monitor LMCT dynamics (lifetimes in ns–µs range) .
Q. Data Analysis and Contradictions
Q. Why do catalytic performance studies show variability in turnover numbers (TONs)?
Methodology:
- Control experiments : Test for trace metal impurities (e.g., Fe³⁺) via ICP-MS.
- Reaction conditions : Standardize oxidant concentration (e.g., tert-butyl hydroperoxide vs. H₂O₂) and temperature (±2°C).
- Substrate scope : Steric/electronic effects of alkenes (e.g., styrene vs. cyclohexene) alter TONs .
Q. Tables for Key Parameters
Properties
Molecular Formula |
C18H18ClMnN2O4- |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
manganese(2+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+2/p-3 |
InChI Key |
ZCNKLAVGNJEDNF-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+2] |
Origin of Product |
United States |
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